1-Piperidin-4-yl-azepane dihydrochloride basic properties
1-Piperidin-4-yl-azepane dihydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of 1-Piperidin-4-yl-azepane Dihydrochloride
Executive Summary
1-Piperidin-4-yl-azepane is a bicyclic diamine that serves as a crucial structural motif and building block in modern medicinal chemistry. Its utility, particularly as an intermediate for compounds targeting the central nervous system, necessitates a thorough understanding of its fundamental physicochemical properties.[1] The basicity of its two nitrogen centers, quantified by their acid dissociation constants (pKa), is paramount as it governs the compound's behavior in physiological and formulation environments, directly impacting its solubility, membrane permeability, and target engagement. This guide provides a comprehensive analysis of the basic properties of 1-Piperidin-4-yl-azepane dihydrochloride, synthesizing theoretical principles with actionable experimental protocols for its characterization. We delve into the structural determinants of its basicity, present predicted pKa values, and offer detailed methodologies for their empirical validation, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this scaffold.
Introduction to 1-Piperidin-4-yl-azepane Dihydrochloride
Chemical Identity and Structure
1-Piperidin-4-yl-azepane is a saturated heterocyclic compound featuring a seven-membered azepane ring linked via its nitrogen atom to the 4-position of a six-membered piperidine ring. The dihydrochloride salt form ensures stability and enhances aqueous solubility, making it suitable for research and pharmaceutical development.
Table 1: Chemical Identity of 1-Piperidin-4-yl-azepane Dihydrochloride
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(Piperidin-4-yl)azepane dihydrochloride | - |
| CAS Number | 436099-86-4 | [2] |
| Molecular Formula | C₁₁H₂₄Cl₂N₂ | Derived |
| Molecular Weight | 255.23 g/mol | Derived |
| Free Base Formula | C₁₁H₂₂N₂ | [1] |
| Free Base MW | 182.31 g/mol | Derived |
| Canonical SMILES | C1CCN(CC1)C2CCNCC2.Cl.Cl | - |
Significance in Medicinal Chemistry
The piperidine and azepane moieties are privileged structures in drug design, appearing in numerous approved pharmaceuticals.[3][4] 1-Piperidin-4-yl-azepane serves as a versatile scaffold for building novel therapeutics, particularly for neurological disorders.[1] Its structural features are valuable for optimizing drug candidates to improve binding affinity at receptors or enzymes and to enhance metabolic stability.[1] The diamine nature of the molecule allows for dual interaction points or fine-tuning of physicochemical properties, which is critical for CNS-targeting agents that must navigate the blood-brain barrier.
Theoretical Framework of Basicity in Diamines
The Concept of pKa in Amines
For any amine, its basicity is best quantified by the pKa of its conjugate acid (often abbreviated as pKaH).[5] This value represents the pH at which the protonated (conjugate acid) and deprotonated (free base) forms exist in equal concentration. A higher pKaH value corresponds to a weaker conjugate acid and, therefore, a stronger base.[5][6]
Base + H₂O ⇌ Conjugate Acid + OH⁻
1-Piperidin-4-yl-azepane possesses two basic nitrogen atoms, meaning it has two distinct pKa values corresponding to the sequential protonation of these sites.
Structural Determinants of Basicity
The basicity of the nitrogen atoms in 1-Piperidin-4-yl-azepane is influenced by several factors:
-
Hybridization: Both nitrogens are sp³-hybridized, with their lone pairs residing in sp³ orbitals, making them readily available for protonation.
-
Ring Strain: The basicity of cyclic amines is correlated with ring strain. The C-N-C bond angle in the six-membered piperidine ring is closer to the ideal tetrahedral angle than in smaller rings like pyrrolidine.[7] The seven-membered azepane ring is even more flexible and possesses less angle strain than piperidine. This generally leads to slightly higher basicity for azepane compared to piperidine, as the nitrogen lone pair is more "exposed" and available for protonation.[7][8]
-
Inductive Effects: The alkyl framework of the rings has an electron-donating inductive effect, which increases the electron density on the nitrogen atoms and enhances their basicity compared to ammonia (pKaH 9.2).[5]
Protonation Equilibria
As a diamine, the protonation of 1-Piperidin-4-yl-azepane occurs in two steps, described by two macroscopic pKa values (pKa₁ and pKa₂). pKa₁ represents the first protonation event (at the more basic site), and pKa₂ represents the second.
The first protonation can occur at either the piperidine or the azepane nitrogen, governed by microscopic constants. However, the first macroscopic pKa (pKa₁) will be dominated by the protonation of the more basic nitrogen, which is predicted to be the azepane moiety.[8]
Physicochemical Properties and Predicted Basicity
Predicted pKa Values
Based on literature values for related structures, the pKa values for the two nitrogen centers can be reliably estimated. These predictions are crucial for designing initial experiments and for computational modeling of the molecule's behavior.
Table 2: Predicted pKa Values and Speciation
| Nitrogen Center | Predicted pKa | Rationale |
|---|---|---|
| Azepane (pKa₁) | 10.8 - 11.2 | Reduced ring strain compared to piperidine leads to slightly higher basicity.[8] |
| Piperidine (pKa₂) | 10.5 - 11.0 | Consistent with typical pKa values for secondary piperidine derivatives.[8] |
pH-Dependent Speciation Profile
The protonation state of 1-Piperidin-4-yl-azepane is highly dependent on the ambient pH. Understanding this profile is critical for predicting its behavior in biological systems, which are typically buffered around pH 7.4.
At physiological pH (~7.4), both nitrogen centers will be almost completely protonated, meaning the molecule will exist predominantly as a dicationic species.[8] This has profound implications for its solubility (high) and its ability to cross lipid membranes (low, unless an active transport mechanism exists).
Experimental Determination of pKa Values
While predictions are useful, experimental determination of pKa values is essential for accurate characterization. The choice of method depends on the required precision, sample availability, and instrumentation.
Rationale for Experimental Verification
Theoretical pKa predictions may not fully account for intramolecular interactions, such as hydrogen bonding in certain conformations, or specific solvation effects that can subtly alter the basicity of the amine centers. Empirical data provides the ground truth for pharmacokinetic and pharmacodynamic modeling.
Sources
- 1. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE [myskinrecipes.com]
- 2. 436099-86-4|1-(Piperidin-4-yl)azepane hydrochloride|BLD Pharm [bldpharm.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2 [smolecule.com]

